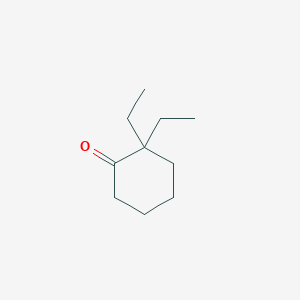

2,2-Diethylcyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Diethylcyclohexanone is a cyclic ketone with the chemical formula C12H22O. It is a colorless liquid with a strong odor and is commonly used as a solvent and intermediate in the production of other chemicals.

Wissenschaftliche Forschungsanwendungen

2,2-Diethylcyclohexanone has several scientific research applications. It is commonly used as a solvent in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fragrances, flavors, and polymers. Additionally, 2,2-Diethylcyclohexanone is used as a starting material in the synthesis of chiral compounds, which are important in the pharmaceutical industry.

Wirkmechanismus

The mechanism of action of 2,2-Diethylcyclohexanone is not well understood. However, it is believed to act as a central nervous system depressant, similar to other ketones. It may also have analgesic properties, as it has been shown to reduce pain in animal models.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2,2-Diethylcyclohexanone are not well studied. However, it has been shown to have sedative effects in animal models. It may also have analgesic properties, as mentioned earlier.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,2-Diethylcyclohexanone in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a useful starting material for the synthesis of other compounds. However, one limitation is its toxicity, which can pose a risk to researchers working with it. It is also highly flammable and should be handled with care.

Zukünftige Richtungen

There are several future directions for the use of 2,2-Diethylcyclohexanone in scientific research. One area of interest is its potential use as a starting material for the synthesis of chiral compounds, which are important in the pharmaceutical industry. Another area of interest is its potential use as a solvent in the synthesis of new materials, such as polymers and nanomaterials. Additionally, more research is needed to understand the mechanism of action and biochemical and physiological effects of 2,2-Diethylcyclohexanone.

Synthesemethoden

The synthesis of 2,2-Diethylcyclohexanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with ethyl chloride in the presence of aluminum chloride as a catalyst. Another method involves the reaction of cyclohexanone with ethylmagnesium bromide in the presence of copper(II) chloride.

Eigenschaften

CAS-Nummer |

16519-67-8 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

2,2-diethylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-3-10(4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |

InChI-Schlüssel |

NPJUWQOZDGNZBE-UHFFFAOYSA-N |

SMILES |

CCC1(CCCCC1=O)CC |

Kanonische SMILES |

CCC1(CCCCC1=O)CC |

Synonyme |

2,2-Diethylcyclohexanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)